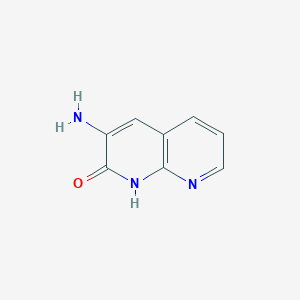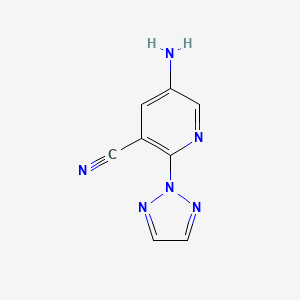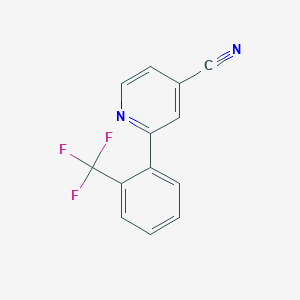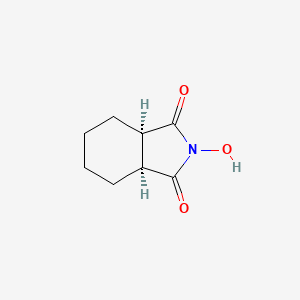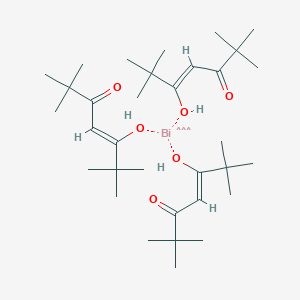
trans-Bis(tri-n-butylphosphine)nickel(II) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Bis(tri-n-butylphosphine)nickel(II) bromide: is an organometallic compound with the chemical formula C24H54Br2NiP2. It is a coordination complex where nickel is bonded to two tri-n-butylphosphine ligands and two bromide ions. This compound is known for its role in catalysis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(tri-n-butylphosphine)nickel(II) bromide typically involves the reaction of nickel(II) bromide with tri-n-butylphosphine in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: trans-Bis(tri-n-butylphosphine)nickel(II) bromide can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: It can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various ligands such as phosphines, amines, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
科学研究应用
Chemistry: trans-Bis(tri-n-butylphosphine)nickel(II) bromide is widely used as a catalyst in various organic synthesis reactions. It is particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules can indirectly contribute to pharmaceutical research and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its catalytic properties make it valuable for large-scale chemical manufacturing processes.
作用机制
The mechanism by which trans-Bis(tri-n-butylphosphine)nickel(II) bromide exerts its effects involves the coordination of the nickel center with the tri-n-butylphosphine ligands and bromide ions. This coordination creates an active catalytic site that can facilitate various chemical transformations. The nickel center can undergo changes in oxidation state, allowing it to participate in redox reactions and form new bonds with other molecules.
相似化合物的比较
- trans-Bis(triethylphosphine)nickel(II) bromide
- trans-Bis(triphenylphosphine)nickel(II) bromide
- Dibromobis(tributylphosphine)nickel(II)
Comparison: While these compounds share a similar nickel-phosphine-bromide structure, their reactivity and applications can vary based on the specific phosphine ligands attached to the nickel center. For example, trans-Bis(tri-n-butylphosphine)nickel(II) bromide may exhibit different solubility, stability, and catalytic properties compared to its triethylphosphine or triphenylphosphine counterparts. The choice of ligand can influence the compound’s effectiveness in specific reactions and its suitability for various applications.
属性
IUPAC Name |
dibromonickel;tributylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYDBOXJQOUJY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Br2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

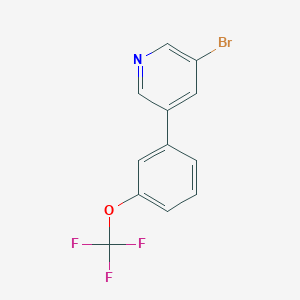

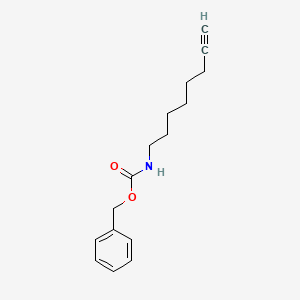
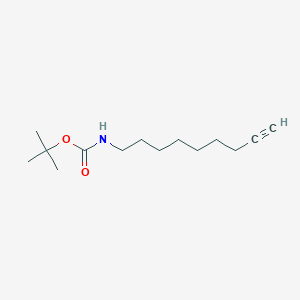
![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)

